3-(Trihydroxysilyl)propanesulfonic acid

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of 3-(Trihydroxysilyl)propanesulfonic acid typically involves the reaction of 3-chloropropanesulfonic acid with triphenylsilanol under alkaline conditions[2][2]. The reaction proceeds as follows: [ \text{3-chloropropanesulfonic acid} + \text{triphenylsilanol} \rightarrow \text{this compound} ]

Industrial production methods often involve the use of silica nanoparticles as a core, onto which 3-(trihydroxysilyl)-1-propanesulfonic acid is covalently grafted via a dehydration reaction .

Analyse Des Réactions Chimiques

3-(Trihydroxysilyl)propanesulfonic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate.

Substitution: The silanol groups can participate in substitution reactions, forming siloxane bonds.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts such as acids or bases . Major products formed from these reactions include siloxane polymers and sulfonate salts.

Applications De Recherche Scientifique

Use as a Modifier

- Surface Functionalization: TPS can modify surfaces, as evidenced by the presence of and species on TPS-modified aluminum oxide surfaces .

- Brønsted Acid Sites Generation: TPS has been applied to generate Brønsted acid sites on mesoporous silicas . The amount of sulfur in the sample after modification corresponds to the amount of sulfonic species, and thus to the number of Brønsted acid sites . The presence of Brønsted acid sites can be confirmed with pyridine adsorption followed by FTIR measurements .

Use as a Catalyst

- Catalysis: Silanes, including TPS, can be used to immobilize catalysts .

- Oxidation of Vanadium Species: Treatment of vanadium-containing SBA-15 with TPS leads to the oxidation of to and the partial removal of vanadium species, leading to a decrease in the number of penta-coordinated vanadium species . TPS can oxidize vanadium species .

Use in Membrane Fabrication

- Membrane Fabrication: TPS can be used in the fabrication of membranes with superior affinity and selectivity for permeation over and at 50-300 °C .

Other Potential Applications

- Cosmetics: Polymers, including TPS, can be used in cosmetics as film formers, fixatives, rheology modifiers, associative thickeners, emulsifiers, stimuli-responsive agents, conditioners, foam stabilizers and destabilizers, skin-feel beneficial agents, and antimicrobials .

- Gelling Agent: AM-9, a gelling agent, when combined with a catalyst, forms a gel that is insoluble in water, organic solvents, and alkalis . It is also impermeable to water and most organic solvents, resistant to fungal attack, and mechanically stable in contact with water .

- Improving Material Properties: Silanes, including TPS, can improve polymer and particle dispersions . They can also be used to prime metals and provide crosslinking .

Mécanisme D'action

The mechanism of action of 3-(Trihydroxysilyl)propanesulfonic acid involves its ability to form strong covalent bonds with both organic and inorganic materials. The silanol groups can interact with various substrates, altering their wetting or adhesion characteristics . The sulfonic acid group can catalyze chemical transformations at the heterogeneous interface, making it a valuable reagent in various catalytic processes .

Comparaison Avec Des Composés Similaires

3-(Trihydroxysilyl)propanesulfonic acid can be compared with other similar compounds such as:

3-Amino-1-propanesulfonic acid: This compound lacks the silanol groups, making it less versatile in forming covalent bonds with inorganic materials.

3-Hydroxy-1-propanesulfonic acid sodium salt: This compound has a hydroxyl group instead of silanol groups, affecting its reactivity and applications.

3-(Trimethylsilyl)-1-propanesulfonic acid sodium salt: This compound has a trimethylsilyl group, which provides different steric and electronic properties compared to the trihydroxysilyl group.

The uniqueness of this compound lies in its dual functionality, combining the properties of both sulfonic acid and silanol groups, making it a versatile and valuable reagent in various fields of research and industry.

Activité Biologique

3-(Trihydroxysilyl)propanesulfonic acid (TPS) is a compound that has garnered attention for its potential biological activities, particularly in the fields of catalysis and biomedical applications. This article reviews the current understanding of the biological activity of TPS, supported by data tables, case studies, and detailed research findings.

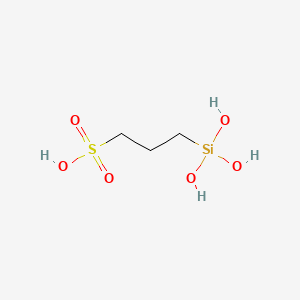

Chemical Structure and Properties

TPS is characterized by its silanol groups and sulfonic acid functionality, which contribute to its unique chemical properties. The structure can be represented as follows:

This configuration allows TPS to interact with various biological molecules, influencing their function and activity.

Biological Activity Overview

1. Antimicrobial Properties

Recent studies have indicated that TPS exhibits significant antimicrobial activity. For instance, TPS has been shown to enhance the antibacterial effectiveness of certain compounds against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these pathogens were reported to be as low as 6.3 µg/mL in some derivatives modified with TPS .

2. Cytotoxic Effects

Research has explored the cytotoxic effects of TPS in various cancer cell lines. For example, compounds modified with TPS demonstrated selective cytotoxicity against breast cancer cells, suggesting that TPS may play a role in developing targeted cancer therapies .

The biological activity of TPS can be attributed to several mechanisms:

- Interaction with Biomolecules : TPS can form hydrogen bonds and electrostatic interactions with proteins and nucleic acids, potentially altering their structure and function.

- Catalytic Activity : As a catalyst, TPS can facilitate biochemical reactions that may lead to the production of reactive oxygen species (ROS), which are known to induce apoptosis in cancer cells .

- Modification of Surfaces : TPS is often used to modify surfaces in biomedical applications, enhancing biocompatibility and promoting cell adhesion .

Table 1: Summary of Biological Activities of TPS

Case Study: Modification of Catalysts

In a study focusing on vanadium-containing catalysts, the treatment with TPS resulted in significant changes in the oxidation state of vanadium species. This modification not only enhanced the catalytic properties but also demonstrated how TPS can influence chemical reactivity at a molecular level .

Table 2: Effects of TPS on Vanadium Catalysts

| Catalyst Type | Before Treatment | After Treatment | Observations |

|---|---|---|---|

| V/SBA-15 | V4+ (dominant) | V5+ (dominant) | Oxidation occurred |

| V/M/SBA-15 | V5+ (absent) | V5+ (present) | New catalytic sites |

Propriétés

IUPAC Name |

3-trihydroxysilylpropane-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10O6SSi/c4-10(5,6)2-1-3-11(7,8)9/h7-9H,1-3H2,(H,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYTQXLFLAMZNNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C[Si](O)(O)O)CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10O6SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7072200 | |

| Record name | 1-Propanesulfonic acid, 3-(trihydroxysilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7072200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70942-24-4 | |

| Record name | 3-(Trihydroxysilyl)-1-propanesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70942-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanesulfonic acid, 3-(trihydroxysilyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070942244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanesulfonic acid, 3-(trihydroxysilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propanesulfonic acid, 3-(trihydroxysilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7072200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Propanesulfonic acid, 3-(trihydroxysilyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.